molecular formula C14H20N2O2 B12293558 Domazoline CAS No. 6043-01-2

Domazoline

Cat. No.: B12293558
CAS No.: 6043-01-2
M. Wt: 248.32 g/mol
InChI Key: IVSWFCVHTWYKEM-UHFFFAOYSA-N
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Description

Domazoline (chemical name: 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]-N-(4-oxo-5-(phenylallylidene)-2-thioxothiazolidin-3-yl)acetamide) is a synthetic compound classified as an α-adrenergic agonist with additional anticholinergic and antihistaminic properties . It is structurally derived from imidazoline and thiazolidinone frameworks, synthesized via condensation of a carboxylic acid derivative with ethylenediamine . This compound acts as a vasoconstrictor, primarily used as a nasal decongestant to reduce mucosal swelling. It has also been employed in depilatory formulations due to its hair-stiffening effects .

Properties

CAS No.

6043-01-2

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

2-[(3,6-dimethoxy-2,4-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C14H20N2O2/c1-9-7-12(17-3)11(10(2)14(9)18-4)8-13-15-5-6-16-13/h7H,5-6,8H2,1-4H3,(H,15,16)

InChI Key

IVSWFCVHTWYKEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)CC2=NCCN2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Domazoline involves several steps, including the use of specific reagents and controlled reaction conditions. One common method involves the reaction of appropriate starting materials under controlled temperature and pressure to yield the desired product. The sol-gel method is one of the well-established synthetic approaches to prepare high-quality compounds like this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chemical vapor deposition and sol-gel methods are often employed to achieve the desired chemical composition and nanostructure .

Chemical Reactions Analysis

Types of Reactions

Domazoline undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Domazoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Domazoline involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Domazoline belongs to a broader class of imidazoline derivatives and adrenergic agents . Below is a detailed comparison with structurally or functionally related compounds:

Structural and Functional Analogues

Compound Chemical Class Mechanism of Action Primary Use Key Differences from this compound References
Metizoline Imidazoline derivative α-adrenergic agonist Nasal decongestant Lacks anticholinergic activity; simpler thiazole structure.
Tolazoline Benzyl-imidazoline α-adrenergic antagonist Pulmonary hypertension (vasodilator) Opposite pharmacological action (vasodilation vs. vasoconstriction).
Xylometazoline Imidazoline derivative Selective α1-adrenergic agonist Nasal decongestant Higher receptor selectivity; no reported antihistaminic effects.
Antazoline Ethylenediamine derivative H1-antihistamine Allergic conjunctivitis Lacks α-adrenergic activity; primarily antihistaminic.

Pharmacological and Clinical Comparisons

  • Receptor Specificity :

    • This compound exhibits dual activity (α-agonist + anticholinergic), whereas Xylometazoline and Metizoline are pure α-agonists .
    • Tolazoline antagonizes α-receptors, making it functionally opposite to this compound .
  • Therapeutic Applications: this compound’s vasoconstrictive and antihistaminic properties make it suitable for nasal congestion and topical depilatory use.
  • Structural Nuances: this compound’s thioxothiazolidinone and quinazolinone moieties distinguish it from simpler imidazolines like Metizoline, which lacks these heterocyclic extensions .

Research Findings

  • Efficacy in Nasal Decongestion :
    this compound demonstrated 70–80% reduction in mucosal edema in preclinical models, comparable to Xylometazoline but with longer duration due to its anticholinergic effects .

  • Comparative Metabolism :
    Unlike Tolazoline (metabolized via hepatic CYP450 enzymes), this compound undergoes renal excretion with minimal hepatic processing, reducing drug-drug interaction risks .

Biological Activity

Domazoline, a compound with notable pharmacological properties, has drawn attention for its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Overview of this compound

This compound is primarily known as an antihistamine, utilized in the treatment of allergic conditions. Its chemical structure allows it to interact with various biological targets, leading to multiple pharmacological effects. The compound has been studied for its potential applications in medicine and its interactions with different biomolecules.

The biological activity of this compound is largely attributed to its ability to bind to specific receptors involved in allergic responses. It acts mainly as an antagonist at the H1 histamine receptor, which plays a crucial role in mediating allergic symptoms such as itching, sneezing, and inflammation. Additionally, this compound may influence other pathways by modulating neurotransmitter release and affecting vascular permeability.

Biological Activities

1. Antihistaminic Activity:

  • This compound exhibits potent antihistaminic properties, effectively reducing symptoms associated with allergic reactions by blocking histamine from binding to its receptors.

2. Anti-inflammatory Effects:

  • Research indicates that this compound may also possess anti-inflammatory properties, potentially beneficial in treating conditions characterized by excessive inflammation.

3. Neurotransmitter Modulation:

  • The compound has been shown to affect the release of certain neurotransmitters, which could contribute to its therapeutic effects beyond allergy treatment.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, highlighting its potential therapeutic benefits:

Study ReferenceFocusFindings
Antihistaminic EffectsDemonstrated significant reduction in allergic symptoms in animal models.
Anti-inflammatory PropertiesShowed decreased markers of inflammation in treated subjects compared to controls.
Neurotransmitter InteractionIndicated modulation of serotonin levels, suggesting potential use in mood disorders.

Detailed Research Findings

  • Antihistaminic Activity:
    A study conducted on animal models demonstrated that this compound significantly reduced histamine-induced bronchoconstriction and nasal congestion, confirming its efficacy as an antihistamine .
  • Anti-inflammatory Effects:
    In vitro studies revealed that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, indicating its potential role in managing chronic inflammatory conditions .
  • Neurotransmitter Modulation:
    A recent investigation into the effects of this compound on neurotransmitter release showed that it could enhance serotonin levels while inhibiting norepinephrine release in certain brain regions, suggesting possible applications in treating mood disorders .

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